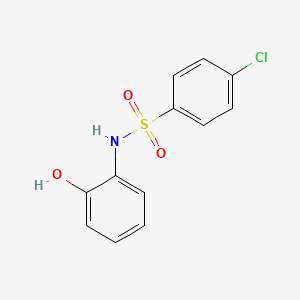
4-(acetylamino)-N-(2,5-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetylamino)-N-(2,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to the benzamide structure, with additional methyl groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-(2,5-dimethylphenyl)benzamide typically involves the acylation of 4-amino-N-(2,5-dimethylphenyl)benzamide. The reaction is carried out using acetic anhydride as the acylating agent in the presence of a base such as pyridine. The reaction conditions generally include refluxing the mixture for several hours to ensure complete acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
4-(acetylamino)-N-(2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
4-(acetylamino)-N-(2,5-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(acetylamino)-N-(2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding pockets of target proteins, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(acetylamino)-N-phenylbenzamide: Lacks the additional methyl groups on the phenyl ring.
4-(acetylamino)-N-(2-methylphenyl)benzamide: Contains only one methyl group on the phenyl ring.
4-(acetylamino)-N-(3,5-dimethylphenyl)benzamide: Methyl groups are positioned differently on the phenyl ring.
Uniqueness
4-(acetylamino)-N-(2,5-dimethylphenyl)benzamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can enhance the compound’s stability and its ability to interact with molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
4-acetamido-N-(2,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-5-12(2)16(10-11)19-17(21)14-6-8-15(9-7-14)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIPHCFEZVJQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cycloheptyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5799865.png)
![2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol](/img/structure/B5799875.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-morpholinecarboxamide](/img/structure/B5799885.png)
![3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B5799893.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)

![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)
![5-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrimidine-2,4-dione](/img/structure/B5799932.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)thiophen-3-yl]acetamide](/img/structure/B5799938.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE](/img/structure/B5799957.png)

![N-[(E)-1-[4-[[3-[4-[(E)-C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]phenoxy]-1,4-dioxan-2-yl]oxy]phenyl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B5799963.png)
